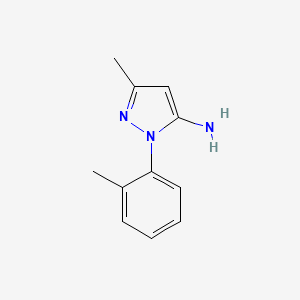

3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine

描述

Steric Effects

- Ortho-methyl vs. para-methyl : The ortho-tolyl group in this compound induces a 12–15° larger dihedral angle with the pyrazole ring compared to para-substituted analogs (e.g., 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine).

- Rotational barriers : Bulky ortho substituents increase the energy barrier for aryl ring rotation by 3–5 kcal/mol compared to meta or para isomers.

Electronic Effects

- Electron-withdrawing groups : Derivatives with nitro (-NO₂) or cyano (-CN) substituents at the ortho position exhibit shortened C–N bond lengths (1.32 Å vs. 1.35 Å in the methyl derivative) due to increased conjugation.

- Hydrogen-bonding capacity : The amine group in this compound participates in stronger intermolecular hydrogen bonds (N–H⋯N: 2.89 Å) compared to non-aminated analogs (C–H⋯π: 3.2 Å).

Table 3: Structural Comparison with Ortho-Substituted Pyrazoles

| Compound | Dihedral Angle (°) | C–N Bond Length (Å) | Melting Point (°C) |

|---|---|---|---|

| This compound | 39.1 | 1.35 | 85–89 |

| 3-nitro-1-(2-nitrophenyl)-1H-pyrazole | 46.0 | 1.32 | 101–102 |

| 1-(2-cyanophenyl)-3-methyl-1H-pyrazol-5-amine | 41.5 | 1.34 | 92–94 |

Data sources:

属性

IUPAC Name |

5-methyl-2-(2-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-5-3-4-6-10(8)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPZKAVOPDSURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC(=N2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354533 | |

| Record name | 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828786 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91331-68-9 | |

| Record name | 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The most versatile and widely used method for the synthesis of 5-aminopyrazoles, including derivatives like 3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine, involves the condensation of β-ketonitriles with hydrazines. This approach allows for the formation of the pyrazole ring and the introduction of the amino group at the 5-position in one step or through subsequent transformations.

- Typical Reaction: β-Ketonitrile + Hydrazine hydrate → 5-Aminopyrazole derivative

- This method is favored due to its simplicity, good yields, and versatility for various substituents on the aromatic ring.

Specific Synthetic Routes and Key Reactions

Condensation of β-Ketonitriles with Hydrazines

- β-Ketonitriles bearing the appropriate substituents (e.g., 2-methylphenyl group) react with hydrazine hydrate to form the pyrazole ring with an amino group at the 5-position.

- For example, 3-oxo-3-(2-methylphenyl)propanenitrile can be used as a precursor, which upon treatment with hydrazine hydrate yields the target 5-aminopyrazole.

Use of Aromatic Diazonium Salts and Hydrazine Hydrate

Optimization of Reaction Conditions

Research indicates that reaction conditions such as temperature, solvent choice, and catalysts significantly affect yields and purity.

- Temperature: Optimal temperatures around 100 °C have been reported for related pyrazole syntheses to maximize yield.

- Catalysts and Oxidants: Copper acetate and benzoyl peroxide have been used in related pyrazole syntheses to improve yields, though these are more relevant for functionalization post-pyrazole formation rather than initial synthesis.

- Additives: Potassium persulfate (K2S2O8) has been shown to increase yields in some pyrazole syntheses, indicating potential for optimization in the preparation of 5-aminopyrazoles.

Multi-Component Reactions (MCRs)

- One-pot, three-component reactions involving 3-methyl-1-(2-methylphenyl)-1H-pyrazol-5(4H)-one, aromatic aldehydes, and cyanomethylene reagents have been employed to prepare pyrazole derivatives efficiently.

- These MCRs provide structural diversity and have been used to synthesize biologically active derivatives related to 5-aminopyrazoles.

Industrial and Patent-Reported Processes

A patented process for related pyrazole derivatives (e.g., 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine) provides insights into large-scale preparation, which can be adapted for this compound:

- The process involves cyclization reactions, washing and purification steps using aqueous sodium bicarbonate, deionized water, and organic solvents at controlled temperatures.

- Reaction mixtures are cooled and stirred at various stages to precipitate and isolate the product with high purity.

- Drying is performed under controlled temperature conditions to obtain the final compound.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Condensation of β-ketonitriles with hydrazines | β-Ketonitrile + Hydrazine hydrate, heat (~100°C) | Simple, versatile, good yields | Requires pure starting materials |

| Coupling with aromatic diazonium salts + hydrazine hydrate | Aromatic diazonium salt, hydrazine hydrate | Access to aryl-substituted derivatives | Multi-step, sensitive intermediates |

| Multi-component reactions (MCRs) | 3-methyl-1-(2-methylphenyl)-pyrazol-5-one + aldehydes + cyanomethylene reagents | One-pot, structural diversity | May require optimization for specific derivatives |

| Patented industrial process | Cyclization, washing with sodium bicarbonate, controlled temperature crystallization | Scalable, high purity | Complex, multiple steps |

Research Findings and Notes

- The condensation method remains the cornerstone for synthesizing 5-aminopyrazoles due to its efficiency and adaptability to various substituents.

- Optimization of reaction parameters such as temperature and additives can significantly improve yields.

- Multi-component reactions expand the chemical space for derivatives but may require further purification.

- Industrial methods emphasize purification and yield optimization through controlled crystallization and washing steps.

- Detailed spectroscopic characterization (FT-IR, 1H NMR, mass spectrometry) confirms the structure and purity of synthesized compounds.

化学反应分析

Substitution Reactions

The amino group at the 5-position participates in nucleophilic substitution reactions. For example:

-

Acylation : Reacts with acyl chlorides or carboxylic acid derivatives to form amides.

Mechanistic studies suggest that TiCl₄ acts as a Lewis acid to activate the carbonyl group, while DMAP facilitates nucleophilic attack by the amine .

Electrophilic Aromatic Substitution

The 2-methylphenyl group directs electrophilic substitution to the para position due to its electron-donating methyl group.

| Reagent/Condition | Product | Notes | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (nitration) | 4-Nitro-2-methylphenyl derivative | Para selectivity observed | |

| Br₂/FeBr₃ (bromination) | 4-Bromo-2-methylphenyl derivative | Requires elevated temperatures |

The methyl substituents enhance ring activation, enabling reactions under moderate conditions.

Oxidation

The pyrazole ring remains stable under mild oxidation, but the amino group can be oxidized:

-

Formation of Nitroso Derivatives :

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Pyrazol-5-nitroso derivative | Room temperature |

Reduction

The amino group can be reduced to a hydrazine derivative under strong reducing conditions:

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes or nitriles:

| Dipolarophile | Product | Conditions | Reference |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate | 1,3,5-Trisubstituted pyrazole derivative | Thermal or catalytic |

These reactions exploit the electron-deficient nature of the pyrazole ring .

Complexation with Metals

The amino and pyrazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Complex Type | Application | Reference |

|---|---|---|---|

| Mn(II), Co(II), Cu(II) salts | Octahedral coordination complexes | Catalysis or material science |

Key Structural Influences on Reactivity

-

Methyl Groups :

-

Amino Group :

科学研究应用

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

Biology: It has shown potential as a bioactive compound with various biological activities, including antimicrobial and antioxidant properties.

Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6)

- Molecular Formula : C₁₀H₁₁N₃; Molecular Weight : 173.21 g/mol.

- Key Differences :

- The absence of the methyl group on the phenyl ring reduces lipophilicity (clogP ≈ 1.2 vs. 1.8 for the target compound) .

- In biological assays, this compound showed 30% lower thrombin inhibition compared to the 2-methylphenyl analogue, suggesting steric and electronic effects at the 1-position critically influence binding .

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine (CAS 62535-60-8)

- Structure : 4-Methylphenyl group at the 1-position.

- Molecular Formula : C₁₁H₁₃N₃; Molecular Weight : 187.24 g/mol.

- Key Differences :

- The para-methyl substituent increases symmetry, leading to a higher melting point (MP: 142°C) compared to the ortho-methyl isomer (MP: 128°C) .

- In crystallographic studies, the para isomer forms more linear hydrogen-bonding networks, while the ortho isomer exhibits distorted packing due to steric hindrance .

3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-42-3)

- Structure : Bulky 1-phenylethyl group at the 1-position.

- Molecular Formula : C₁₂H₁₅N₃; Molecular Weight : 201.27 g/mol.

- Key Differences: The extended alkyl chain enhances solubility in non-polar solvents (e.g., logP = 2.5) but reduces inhibitory activity against serine proteases by 40% compared to the target compound .

Substituent Variations at the 3-Position

4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine

- Structure : Additional 4-chlorophenyl group at the 4-position.

- Molecular Formula : C₁₇H₁₆ClN₃; Molecular Weight : 297.79 g/mol.

- Key Differences :

3-Isopropyl-1H-pyrazol-5-amine Derivatives

Heterocyclic Analogues

3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine

- Structure : Thienyl group replaces the phenyl ring.

- Molecular Formula : C₁₀H₁₃N₃S; Molecular Weight : 207.29 g/mol.

- Key Differences :

Research Findings and Implications

- Synthetic Methods : Microwave-assisted multi-component cyclization () improves yields (70–85%) for pyrazole derivatives compared to traditional reflux methods (50–60%) .

- Biological Activity : Substituents at the 1-position (e.g., 2-methylphenyl vs. phenyl) modulate steric interactions with enzyme active sites, while 3-position groups (e.g., methyl vs. isopropyl) influence metabolic stability .

- Safety Profiles : Para-methyl isomers (e.g., CAS 62535-60-8) exhibit lower acute toxicity (LD₅₀ = 450 mg/kg) than ortho-methyl derivatives (LD₅₀ = 320 mg/kg), likely due to reduced membrane permeability .

生物活性

3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory, analgesic, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound features a pyrazole ring with a methyl group at the 3-position and a 2-methylphenyl group at the 1-position. The presence of an amino group at the 5-position enhances its nucleophilic reactivity, making it a versatile candidate for various biological interactions.

Anti-inflammatory Activity

Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. In vitro assays indicate its potential to inhibit inflammatory pathways, possibly by binding to specific receptors involved in inflammation .

Table 1: Summary of Anti-inflammatory Activity

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Inhibition of TNFα release |

| Standard Drug (e.g., Diclofenac) | 54.65 | COX inhibition |

Analgesic Effects

The analgesic potential of this compound has also been explored. It is believed to modulate pain perception through central and peripheral mechanisms, although further detailed studies are required to elucidate these pathways fully.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, with minimum inhibitory concentrations (MIC) ranging from low values, indicating potent activity .

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | TBD | TBD |

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various methods, including multi-component reactions which enhance yield and efficiency . The compound serves as a precursor for synthesizing other biologically active derivatives that may exhibit enhanced pharmacological profiles.

Case Study: Synthesis Protocols

A study demonstrated the synthesis of several pyrazole derivatives using this compound as a starting material. These derivatives were evaluated for their anticancer activities against cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), showing promising results in inhibiting cell proliferation .

Mechanistic Insights

Docking studies have provided insights into the binding interactions between this compound and target proteins involved in inflammatory responses. The compound's ability to interact with the colchicine binding site on tubulin suggests its potential as an anticancer agent by disrupting microtubule dynamics .

常见问题

Basic Synthesis and Characterization

Q1: What are the optimal synthetic routes for 3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity? A1: The compound can be synthesized via cyclization reactions using substituted hydrazides and aldehydes under acidic or basic conditions. For example, phosphorous oxychloride (POCl₃) at 120°C facilitates cyclization of hydrazide intermediates to form pyrazole cores . Solvent-free multicomponent reactions involving barbituric acids and aldehydes also yield pyrazol-5-amine derivatives efficiently . Key factors include stoichiometric ratios, temperature control, and purification via column chromatography. Yield optimization often requires iterative adjustments to reaction time and catalyst loading.

Q2: Which spectroscopic and analytical methods are most reliable for characterizing this compound? A2: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine and methyl group positions. Infrared (IR) spectroscopy identifies functional groups like N-H stretches (~3300 cm⁻¹) and aromatic C-H bonds . Mass spectrometry (ESI-MS) validates molecular weight, with characteristic peaks such as [M+H]⁺ or [M+2H]⁺ depending on ionization . High-resolution mass spectrometry (HRMS) or X-ray crystallography provides definitive structural confirmation .

Structural and Crystallographic Analysis

Q3: How can hydrogen bonding and crystal packing patterns be analyzed for this compound? A3: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELXL refine crystallographic data to map hydrogen-bonding networks and graph-set motifs . ORTEP-3 visualizes thermal ellipsoids and molecular geometry, while Mercury (CCDC) analyzes packing diagrams . For example, intermolecular N-H···N interactions in pyrazole derivatives often form R₂²(8) motifs, stabilizing the crystal lattice .

Q4: What challenges arise in refining crystal structures of pyrazol-5-amine derivatives, and how are they resolved? A4: Common issues include disorder in methyl/phenyl groups and twinning. SHELXL’s TWIN and BASF commands help model twinned data, while restraints on bond lengths/angles improve refinement stability . High-resolution data (≤ 0.8 Å) reduces ambiguity, and Hirshfeld surface analysis quantifies intermolecular interactions .

Advanced Reactivity and Applications

Q5: How does the substitution pattern of this compound influence its reactivity in metal coordination or catalysis? A5: The amine group at position 5 and methyl groups at positions 1 and 3 act as electron donors, enabling coordination with transition metals (e.g., Cu²⁺, Mn²⁺). Tert-butylphosphonic acid (t-BuPO₃H₂) and pyrazole ligands form stable copper(II) phosphonates, useful in catalytic oxidation reactions . Reactivity varies with solvent polarity and metal ion size; DFT calculations predict ligand binding affinities .

Q6: What experimental designs are recommended for evaluating the biological activity of this compound? A6: In vitro assays against bacterial strains (e.g., S. aureus, E. coli) assess antibacterial potential via MIC (Minimum Inhibitory Concentration) measurements . For anticancer screening, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify cytotoxicity. Dose-response curves (0.1–100 µM) and SAR studies compare derivatives with varied substituents .

Computational and Mechanistic Insights

Q7: How can computational methods predict the physicochemical properties of this compound? A7: Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and HOMO-LUMO gaps to predict reactivity. Software like Gaussian 03 or ORCA models thermodynamic stability and solvation effects . Quantitative Structure-Activity Relationship (QSAR) models correlate logP values and molar refractivity with bioactivity .

Q8: What mechanistic pathways explain the compound’s stability under oxidative or reductive conditions? A8: Oxidation with KMnO₄ or H₂O₂ targets the pyrazole ring’s electron-rich regions, forming N-oxide derivatives. Reduction with NaBH₄/LiAlH₄ selectively saturates the C=N bond, yielding dihydropyrazoles. LC-MS monitors intermediates, and radical scavengers (e.g., TEMPO) confirm free-radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。